

# Reference Standards for 4-Chloro-6-methoxy-2-methylquinazoline Analysis

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## Compound of Interest

Compound Name: 4-Chloro-6-methoxy-2-methylquinazoline

CAS No.: 60395-90-6

Cat. No.: B3024527

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## Executive Summary

**4-Chloro-6-methoxy-2-methylquinazoline** (CAS 60395-90-6) is a critical intermediate in the synthesis of novel tyrosine kinase inhibitors and SOS1 inhibitors (e.g., for KRAS-mutant cancers). Unlike established APIs (e.g., Gefitinib), this building block lacks a pharmacopoeial primary standard (USP/EP).

This guide outlines the strategy for establishing a Qualified Secondary Reference Standard for analytical development. It compares sourcing options and details the experimental rigor required to transition a commercial research-grade chemical into a regulatory-compliant reference material.

## The Challenge: Stability & Impurity Profile

The 4-chloroquinazoline moiety is inherently reactive. The C-4 chlorine atom is susceptible to nucleophilic attack, specifically hydrolysis, leading to the formation of the corresponding quinazolinone (inactive impurity).

- Target Molecule: **4-Chloro-6-methoxy-2-methylquinazoline**<sup>[1][2][3][4][5]</sup>
- Critical Impurity: 6-Methoxy-2-methylquinazolin-4(3H)-one (Hydrolysis Product)

- CAS: 60395-90-6[1][2][3][4][6]
- Molecular Weight: 208.64 g/mol [2]

Key Risk: Commercial "98%" standards often degrade during non-inert storage, accumulating the quinazolinone impurity which mimics the parent peak in some low-resolution HPLC methods.

## Comparative Analysis: Sourcing Reference Standards

For drug development (IND-enabling studies), a simple Certificate of Analysis (CoA) from a catalog vendor is insufficient. You must choose between three pathways:

Feature	Option A: Commercial Catalog Grade	Option B: Custom Certified Reference Material (CRM)	Option C: In-House Qualification (Recommended)
Source	Catalog Vendors (e.g., BLD, Sigma, Matrix)	Specialized CROs (e.g., LGC, TRC)	Sourced High-Purity Lot + Internal Analytics
Cost	Low (\$100 - \$500/g)	High (\$2,000 - \$5,000)	Medium (Labor + Instrument Time)
Traceability	Low (Batch-to-batch variability)	High (ISO 17034)	High (Full raw data control)
Data Provided	HPLC Area%, 1H-NMR	qNMR, KF, ROI, Residual Solvents	Mass Balance Assay (Defined by you)
Suitability	Early Discovery / R&D	GMP Release Testing	GLP Tox / Early GMP
Risk	High: Often lacks water/solvent data required for potency calculation.[7]	Low: But long lead times (8-12 weeks).	Manageable: Best balance of speed and compliance.

Recommendation: For early-phase development, purchase Option A (Target >98% purity) and perform Option C (In-House Qualification) to establish it as your Primary Reference Standard.

## Technical Guide: In-House Qualification Protocol

To qualify a batch of CAS 60395-90-6 as a Reference Standard, you must determine its Potency (Assay) using the Mass Balance Approach.

The Equation:

### Step-by-Step Qualification Workflow

#### Step 1: Structural Identification (Qualitative)

- <sup>1</sup>H-NMR (DMSO-d<sub>6</sub>): Confirm the methyl group singlet (~2.8 ppm) and methoxy singlet (~3.9 ppm). Verify absence of the broad NH signal associated with the quinazolinone impurity.
- MS (ESI<sup>+</sup>): Observe parent ion m/z. Note the characteristic Chlorine isotope pattern (3:1 ratio of 209:211).

#### Step 2: Purity Assessment (Quantitative)

- Method: RP-HPLC with Diode Array Detection (DAD).
- Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 μm, 4.6 x 100 mm).
- Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B). Avoid phosphate buffers which may precipitate with silver impurities if silver salts were used in synthesis.
- Detection: 254 nm (max absorption).
- Criteria: No single impurity >0.5%. Total impurities <2.0%.

#### Step 3: Volatile & Inorganic Impurity Quantification

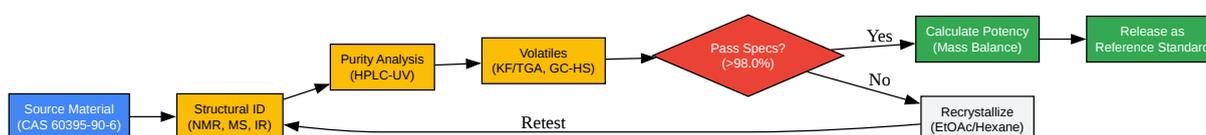
- Water Content: Karl Fischer (Coulometric). Note: The chloro-quinazoline can react with methanol in the KF reagent. Use a ketone-based KF reagent or perform TGA (Thermogravimetric Analysis) as an alternative.
- Residual Solvents: GC-Headspace (DMF and Toluene are common process solvents).

- Residue on Ignition (ROI): Sulfated Ash method to detect inorganic salts.

## Visualization: Qualification & Degradation Pathways

### Diagram 1: Reference Standard Qualification Workflow

This flowchart illustrates the decision logic for qualifying the material.

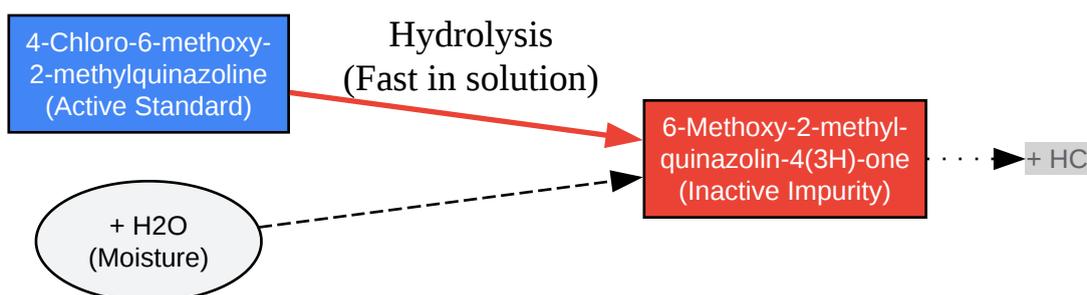


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Caption: Workflow for qualifying a commercial intermediate as a Reference Standard.

### Diagram 2: Critical Degradation Pathway (Hydrolysis)

The primary stability risk for this standard is moisture-induced hydrolysis.



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Caption: The dominant degradation pathway. Standards must be stored under Argon/Nitrogen at -20°C.

## Experimental Data Summary (Example Specifications)

When generating your Certificate of Analysis (CoA), compare your results against these typical acceptance criteria for a high-quality reference standard.

Test Attribute	Method	Typical Acceptance Criteria
Appearance	Visual	White to off-white crystalline powder
Identification A	<sup>1</sup> H-NMR	Conforms to structure
Identification B	LC-MS	Mass: 208.6 ± 1 amu
Chromatographic Purity	HPLC-UV (254 nm)	≥ 98.0% (Area)
Water Content	KF / TGA	≤ 0.5% w/w
Residual Solvents	GC-MS	≤ ICH Q3C Limits (e.g., Toluene < 890 ppm)
Residue on Ignition	USP <281>	≤ 0.1%
Assay (Potency)	Mass Balance	≥ 97.5% w/w

## References

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